Lipophilicity (LogP) Comparison: 3,5-Dimethyl vs. Unsubstituted Piperidine Core
Lipophilicity is a key determinant of membrane permeability and non-specific binding. 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine has a computed XLogP3-AA of 3.4 [1]. In contrast, the des-methyl analog 1-(4-chlorophenyl)sulfonylpiperidine (CAS 22771-98-8) exhibits a higher predicted LogP of approximately 3.53 . This 0.13 log unit difference, although modest, indicates that the 3,5-dimethyl substitution slightly reduces overall lipophilicity, potentially improving aqueous solubility and reducing phospholipidosis risk relative to the unsubstituted scaffold.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 1-(4-chlorophenyl)sulfonylpiperidine: predicted LogP ≈ 3.53 |
| Quantified Difference | ΔLogP ≈ –0.13 (target compound is marginally less lipophilic) |
| Conditions | Computed values: PubChem XLogP3-AA (target) vs. vendor-predicted LogP (comparator) |
Why This Matters
A lower LogP can translate into improved solubility and reduced non-specific tissue binding, making the 3,5-dimethyl analog preferable for assays requiring higher aqueous compatibility or lower background.
- [1] PubChem. 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine. Computed Properties: XLogP3-AA. Accessed May 2026. View Source
